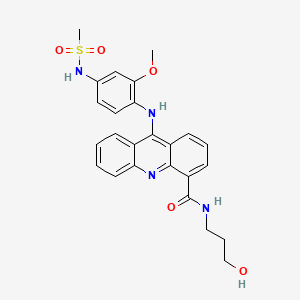
Heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester is a complex organic compound with the molecular formula C34H48N2O6S2 It is known for its unique structure, which includes a heptanoic acid moiety linked to a dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester typically involves the reaction of heptanoic acid with a precursor containing the dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) group. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, is common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the disulfide bond, forming thiols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in the formation of new ester derivatives.
Scientific Research Applications
Heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester involves its interaction with molecular targets through its reactive functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The ester groups can participate in hydrolysis reactions, releasing active intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester: Similar structure but with a hexanoic acid moiety instead of heptanoic acid.
Octanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester: Contains an octanoic acid group, differing in chain length.
Uniqueness
Heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester is unique due to its specific chain length and the presence of both ester and disulfide functional groups
Properties
CAS No. |
88848-51-5 |
|---|---|
Molecular Formula |
C34H48N2O6S2 |
Molecular Weight |
644.9 g/mol |
IUPAC Name |
3-[[2-[[2-(3-heptanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl heptanoate |
InChI |
InChI=1S/C34H48N2O6S2/c1-3-5-7-9-21-31(37)41-25-15-23-35-33(39)27-17-11-13-19-29(27)43-44-30-20-14-12-18-28(30)34(40)36-24-16-26-42-32(38)22-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-26H2,1-2H3,(H,35,39)(H,36,40) |
InChI Key |
GBRPQGVGUXTSPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


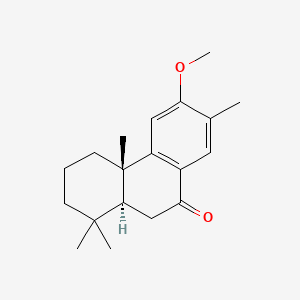
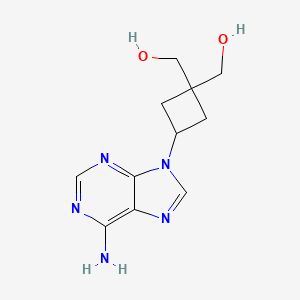


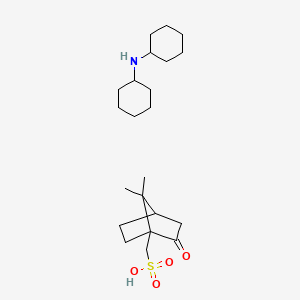
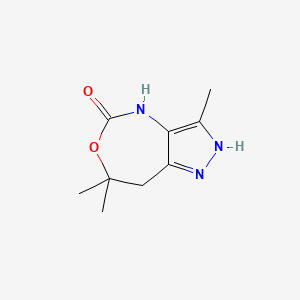
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)

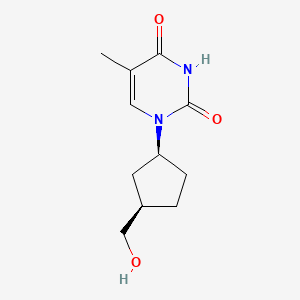
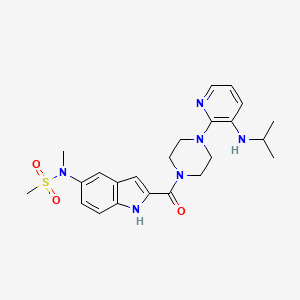


![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)
